Valperinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64860-67-9 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Other CAS No. |
69055-89-6 |
Synonyms |
3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Development of Valperinol
Elucidation of Valperinol's Core Synthetic Pathways
The core synthetic pathways to this compound involve a fascinating interplay of natural product chemistry and targeted chemical transformations, particularly leveraging the structural complexity of iridoid compounds.
Origin from Natural Product Precursors (e.g., Didrovaltrate)
This compound's synthesis is notably linked to didrovaltrate (B96299), a natural iridoid compound. wikipedia.orgthegoodscentscompany.comnih.govnih.gov Didrovaltrate serves as a key precursor for the chemical synthesis of this compound and various 3-aminomethyl derivatives of the 2,9-dioxatricyclo[4,3,1,0(3,7)]decane scaffold. wikipedia.orgnih.gov Didrovaltrate, with a molecular formula of C22H32O8, is found in several plant species. nih.govuni.lu Another related natural product in this class is valtrate (B1682818) (C22H30O8), also a valepotriate found in Valeriana species. wikidata.orglipidmaps.orgcenmed.comuni.lu
Key Synthetic Intermediates and Reaction Mechanisms
The synthesis of this compound and its 3-aminomethyl derivatives from didrovaltrate proceeds through specific iodomethyl intermediates. These crucial intermediates include (1R, 3S, 4S, 6R, 7S, 8R, 10R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methyl-2, 9-dioxatricyclo [4,3,1,0(3,7)]decane and (1R, 3S, 4S, 6R, 7S, 8R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methylen-2,9- dioxatricyclo [4,3,1,0(3,7)]decane. nih.gov The subsequent conversion to the desired aminomethyl derivatives, including this compound, is achieved via an amination reaction. nih.gov Understanding these reaction mechanisms and the role of specific intermediates is fundamental to designing efficient synthetic routes for complex natural product-derived compounds. rsc.orgyoutube.com
Design and Synthesis of this compound Analogues
The exploration of this compound analogues is a critical aspect of chemical research, aiming to understand the relationship between molecular structure and chemical properties.
Generation of 3-Aminomethyl Derivatives
A significant area of analogue development for this compound involves the generation of 3-aminomethyl derivatives. This compound itself features a piperidinylmethyl group at the 3-position of its tricyclic core, exemplifying this class of derivatives. wikipedia.org The synthesis of various 3-aminomethyl derivatives of the 2,9-dioxatricyclo[4,3,1,0(3,7)]decane scaffold from didrovaltrate has been explicitly detailed, highlighting the versatility of the synthetic approach. wikipedia.orgnih.gov These modifications often involve amination reactions on the aforementioned iodomethyl intermediates. nih.gov
Exploration of Structural Modifications for Research Probes
Structural modifications of this compound and its core scaffold are undertaken to create research probes. These probes are invaluable tools in chemical biology, designed to elucidate specific molecular interactions, pathways, or structural requirements for certain activities. By systematically altering functional groups or stereochemistry, researchers can gain insights into the structure-activity relationships of these complex tricyclic systems. The synthesis of a range of 3-aminomethyl derivatives from didrovaltrate, as reported in the literature, is a direct example of exploring such structural variations for research purposes. wikipedia.orgnih.gov
Advancements in Methodologies for Tricyclic Compound Synthesis
This compound's distinctive architecture is based on a tricyclic 2,9-dioxatricyclo[4.3.1.03,7]decane core. wikipedia.orgnih.gov The synthesis of such complex bridged-ring systems benefits from ongoing advancements in organic chemistry methodologies. While the original synthesis of this compound dates back to 1984, the broader field of tricyclic compound synthesis has seen continuous innovation. Modern synthetic approaches, including the development of more efficient reaction conditions and the application of novel catalysts, contribute to the accessibility and derivatization of tricyclic scaffolds. For instance, advancements in methodologies for synthesizing tricyclic compounds, such as those seen in the development of tricyclic antidepressants, encompass both classical and modern techniques, including microwave-assisted synthesis for certain derivatives, which can significantly reduce reaction times. ijnc.irnih.gov These broader advancements in synthetic chemistry provide a rich context for the continued exploration and development of compounds like this compound and its analogues.
Molecular and Cellular Mechanistic Investigations of Valperinol
Calcium Channel Modulation
Valperinol's primary mechanism of action involves the modulation of calcium channels, which are crucial for various physiological processes, including neuronal excitability and neurotransmitter release. mims.com
Research indicates that this compound acts as a calcium channel blocker. uni.lumims.comfishersci.caalfa-chemistry.com Its calcium-antagonistic action has been found to be comparable to that of verapamil (B1683045), an established calcium channel blocker. mims.comfishersci.caalfa-chemistry.com Verapamil (PubChem CID 2520) is known to primarily inhibit L-type voltage-gated calcium channels. mims.com While specific details on this compound's selectivity across different voltage-gated calcium channel subtypes (e.g., L, N, T, P/Q types) are not extensively detailed in the available literature, its comparison to verapamil suggests a similar broad or L-type channel modulating profile. mims.com Voltage-gated calcium channels are integral membrane proteins that regulate calcium influx in response to changes in membrane potential, with their selectivity determined by the amino acid composition of their pores.
Investigations using voltage-clamp techniques on neurons of the snail Helix pomatia, which predominantly exhibit calcium-carried inward currents, have demonstrated a dose-dependent inhibitory effect of this compound on these currents. mims.comfishersci.caalfa-chemistry.com The inhibition was observed across a range of concentrations, indicating a clear relationship between this compound concentration and its suppressive effect on calcium influx. mims.comfishersci.caalfa-chemistry.com
The dose-dependent inhibition of calcium inward currents in Helix pomatia neurons by this compound is summarized in the table below:
| This compound Concentration (mol/l) | Effect on Calcium Inward Current |
| 10⁻⁶ | Inhibition |
| 10⁻⁵ | Inhibition |
| 10⁻⁴ | Inhibition |
| 10⁻³ | Inhibition (complete abolition of postsynaptic inhibition when related to GABAergic synapse) mims.com |
This compound's calcium-antagonistic effects have been directly compared to those of verapamil. mims.comfishersci.caalfa-chemistry.com Studies across different species have indicated that this compound exhibits a calcium-blocking action that is comparable to verapamil. mims.comfishersci.caalfa-chemistry.com Verapamil is a well-characterized calcium channel blocker widely used for its effects on cardiovascular and neuronal systems, primarily by disrupting calcium movement through specific calcium channels. This comparative finding suggests that this compound shares functional similarities with established calcium channel blockers, positioning it within the class of compounds that modulate cellular calcium dynamics. mims.com
Modulation of Synaptic Neurotransmission
Beyond its direct effects on calcium channels, this compound also influences synaptic neurotransmission, particularly at the presynaptic level. mims.com
Evidence suggests that this compound's modulatory effects on synaptic activity are primarily presynaptic. mims.comfishersci.caalfa-chemistry.com In studies involving the GABAergic synapse of crayfish stretch receptors, this compound was found to reduce postsynaptic inhibition in a dose-dependent manner, completely abolishing it at higher concentrations (10⁻³ mol/l). mims.comfishersci.caalfa-chemistry.com Crucially, this compound did not affect GABA-induced changes in postsynaptic membrane conductance. mims.comfishersci.caalfa-chemistry.com This observation, indicating a lack of direct postsynaptic effects, strongly supports the hypothesis of a presynaptic site of action for this compound, where it likely interferes with the calcium-dependent release of neurotransmitters. mims.com
Further evidence for this compound's presynaptic action comes from investigations at the frog neuromuscular junction. mims.comfishersci.caalfa-chemistry.com In this model, this compound was observed to reduce the amplitude of both spontaneous and evoked endplate potentials. mims.comfishersci.caalfa-chemistry.com Endplate potentials (EPPs) are depolarizations of skeletal muscle fibers caused by neurotransmitter binding at the postsynaptic membrane, while miniature endplate potentials (MEPPs) represent the smallest possible depolarizations resulting from the spontaneous release of a single neurotransmitter vesicle. The reduction in the amplitude of these potentials by this compound signifies an impairment in neurotransmitter release from the presynaptic terminal, consistent with its calcium-antagonistic properties affecting the influx of calcium necessary for vesicle exocytosis. mims.com
Absence of Direct Postsynaptic GABAergic Conductance Alterations
Research into the effects of this compound on the gamma-aminobutyric acid (GABAergic) system has revealed that the compound does not directly influence GABA-induced changes in postsynaptic membrane conductance. uni.lu Despite this, this compound has been observed to reduce postsynaptic inhibition in a dose-dependent manner. At concentrations ranging from 10-6 to 10-4 mol/l, this compound progressively diminishes postsynaptic inhibition, achieving complete abolition at a concentration of 10-3 mol/l. uni.lu This observed lack of direct postsynaptic effects suggests that this compound's influence on GABAergic neurotransmission is likely mediated through a presynaptic mechanism. uni.lu
The dose-dependent reduction of postsynaptic inhibition by this compound can be summarized as follows:
| Concentration (mol/l) | Effect on Postsynaptic Inhibition |
| 10-6 - 10-4 | Dose-dependent reduction |
| 10-3 | Complete abolition |
Intracellular Signaling Pathway Perturbations
This compound's primary known mechanism of action involves its activity as a calcium channel blocker. thegoodscentscompany.comuni.lu Calcium ions (Ca2+) play a crucial role in a vast array of cellular signaling pathways, acting as ubiquitous second messengers that drive numerous intracellular processes. The resting concentration of Ca2+ in the cytoplasm is typically maintained at a very low level (around 100 nM), significantly lower than extracellular concentrations. Cells regulate cytoplasmic Ca2+ levels by actively pumping ions out of the cell, or into intracellular stores such as the endoplasmic reticulum (ER) and mitochondria.
When a cell is stimulated, Ca2+ can be released from these intracellular stores or enter the cell through plasma membrane ion channels. For instance, in neurons, the opening of voltage-gated calcium channels upon action potential arrival leads to a local influx of Ca2+, which is critical for neurotransmitter release.
As a calcium channel blocker, this compound directly interferes with the influx of Ca2+ into cells. This action inherently perturbs intracellular signaling pathways that are dependent on calcium concentration fluctuations. By inhibiting calcium inward currents, as demonstrated in voltage-clamp investigations on Helix pomatia neurons, this compound dose-dependently inhibits these currents, thereby affecting downstream calcium-dependent processes. uni.lu Such perturbations can influence various cellular functions where calcium acts as a signaling molecule, including but not limited to, enzyme activation, gene transcription, and the regulation of ion channels. The phospholipase C (PLC) pathway, for example, is a well-established signaling cascade that increases cytoplasmic calcium concentration through the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), with IP3 triggering Ca2+ release from the ER. Modulation of calcium channels by compounds like this compound would thus impact the intricate network of calcium-dependent intracellular signaling.
In Vitro Pharmacological Characterization
Electrophysiological Assessment Techniques
Electrophysiological methods are crucial for understanding how a compound modulates the electrical activity of cells, particularly excitable cells like neurons. These techniques allow for precise measurements of ionic currents and membrane potentials.
Whole-Cell Patch-Clamp Recordings for Ionic Current Analysis
Whole-cell patch-clamp recordings are a gold-standard technique for analyzing the total ionic currents flowing across a cell's membrane. nih.govuk.com This method involves forming a tight seal between a glass micropipette and the cell membrane, followed by rupturing the patch of membrane to gain electrical access to the entire cell. uk.comgcamp6f.com This allows for the measurement of macroscopic currents, providing comprehensive data on a compound's effects on various ion channels. nih.govthe-scientist.com
In studies investigating Valperinol, voltage-clamp investigations were performed on neurons of Helix pomatia (snails) to specifically analyze calcium-carried inward currents. nih.gov These experiments revealed that this compound dose-dependently inhibited calcium inward current. nih.gov This finding is significant as it directly demonstrates this compound's action as a calcium antagonist, comparable to the known calcium channel blocker verapamil (B1683045). nih.gov The observed inhibition occurred across a concentration range of 10⁻⁶ to 10⁻³ mol/l. nih.gov
Table 1: this compound's Effect on Calcium Inward Current in Helix pomatia Neurons
| This compound Concentration (mol/l) | Effect on Calcium Inward Current |
| 10⁻⁶ | Dose-dependent inhibition |
| 10⁻⁵ | Dose-dependent inhibition |
| 10⁻⁴ | Dose-dependent inhibition |
| 10⁻³ | Complete inhibition |
Voltage-Clamp and Current-Clamp Methodologies in Isolated Neurons
Voltage-clamp and current-clamp are two fundamental configurations of the patch-clamp technique used to study the electrical properties of isolated neurons. uk.comthe-scientist.com In voltage-clamp mode, the membrane potential is held constant at a desired value, allowing researchers to measure the ionic currents flowing across the membrane. uk.comthe-scientist.com This is particularly useful for studying ion channel kinetics and isolating specific channel activities, such as sodium, potassium, or calcium currents. the-scientist.com As noted above, this compound's dose-dependent inhibition of calcium inward currents in Helix pomatia neurons was elucidated using voltage-clamp techniques. nih.gov
In current-clamp mode, a precise amount of current is injected into the cell, and the resulting changes in membrane potential, including the generation of action potentials, are recorded. the-scientist.com This methodology provides insights into the excitability of cells and how drugs affect their firing patterns. the-scientist.com While direct current-clamp data on isolated neurons for this compound is not extensively detailed, its observed effects in other systems imply such actions. For instance, this compound reduced the amplitude of spontaneous and evoked endplate potentials in the frog neuromuscular junction. nih.gov This reduction in endplate potentials, which are postsynaptic depolarizations, suggests an impact on neuronal excitability or neurotransmitter release, consistent with a calcium channel blocking effect that could be further explored via current-clamp.
Biochemical Characterization of Target Interactions
Biochemical characterization provides insights into the molecular targets of a compound and the nature of its interaction, often at the receptor or enzyme level. technologynetworks.comselvita.com
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are essential for identifying compounds that bind to specific target proteins (receptors) and for characterizing their binding affinity and kinetics. giffordbioscience.commerckmillipore.com Ligand displacement studies, a type of competitive binding assay, are used to determine the potency of an unlabeled compound by its ability to displace a known radiolabeled ligand from its receptor. merckmillipore.comnih.gov
In vitro binding studies with this compound have been conducted using brain homogenates from rats and guinea pigs. researchgate.net These studies indicated that this compound exhibits a preference for the mu-receptor site. researchgate.net This suggests that beyond its primary calcium channel blocking activity, this compound may also interact with opioid receptors, specifically the mu-opioid receptor. While specific binding affinities (e.g., Ki values) were not detailed in the available information, the qualitative finding of mu-receptor preference is a key aspect of its biochemical profile.
Enzyme Activity Modulation (if applicable to mechanism)
Enzyme activity modulation assays are used to determine if a compound directly inhibits or activates specific enzymes involved in disease pathways. biorxiv.orgbellbrooklabs.com This is a critical step in drug discovery for compounds whose mechanism of action involves enzymatic processes. bellbrooklabs.com
Based on the available research, this compound's primary mechanism of action is identified as calcium channel blockade. wikipedia.orgnih.gov There is no prominent scientific literature indicating that this compound directly modulates the activity of specific enzymes as a primary component of its pharmacological profile. Therefore, enzyme activity modulation does not appear to be a directly applicable aspect of this compound's in vitro pharmacological characterization based on current research.
Cellular Functional Assays
This compound's effects on cellular function have been demonstrated in several in vitro models. In the GABA-ergic synapse of crayfish stretch receptor, this compound was found to reduce postsynaptic inhibition in a dose-dependent manner, completely abolishing it at a concentration of 10⁻³ mol/l. nih.gov Notably, this compound did not affect GABA-induced changes in postsynaptic membrane conductance, suggesting a presynaptic action. nih.gov This indicates that this compound influences neurotransmission by affecting the release of neurotransmitters rather than directly modulating postsynaptic receptor activity.
Furthermore, in the frog neuromuscular junction, this compound reduced the amplitude of both spontaneous and evoked endplate potentials. nih.gov This effect on endplate potentials, which are the depolarizations of the muscle fiber membrane caused by acetylcholine (B1216132) release from motor neurons, further supports a presynaptic site of action, likely involving the modulation of calcium influx necessary for neurotransmitter release. nih.gov These findings collectively illustrate this compound's ability to modulate synaptic transmission and neuromuscular function at the cellular level.
Table 2: this compound's Effects in Cellular Functional Assays
| Assay System | This compound Concentration (mol/l) | Observed Effect | Implied Mechanism |
| Crayfish stretch receptor (GABA-ergic synapse) | 10⁻⁶ - 10⁻⁴ | Dose-dependent reduction of postsynaptic inhibition | Presynaptic action |
| Crayfish stretch receptor (GABA-ergic synapse) | 10⁻³ | Complete abolition of postsynaptic inhibition | Presynaptic action |
| Frog neuromuscular junction | Not specified | Reduction in amplitude of spontaneous and evoked endplate potentials | Presynaptic action |
Preclinical Pharmacological Investigations Non Human Models
In Vivo Models for Elucidating Calcium Channel Modulatory Effects
While comprehensive in vivo studies detailing Valperinol's effects on specific central and peripheral nervous system functions are not extensively documented in the available literature, its classification as a calcium channel blocker and its proposed therapeutic applications (sedative, antiepileptic, antiparkinsonian) inherently suggest activity within these systems. ncats.iowikipedia.org
Direct, detailed in vivo assessments of this compound's impact on central nervous system (CNS) activities such as motor coordination or evoked potentials in non-human models are not explicitly provided in the current search results. However, the compound's ability to reduce postsynaptic inhibition, as observed in certain in vitro preparations, indicates a potential presynaptic action that could influence CNS function. ncats.ionih.gov Calcium channels play a critical role in neuronal excitability and neurotransmitter release within the CNS, and their modulation can affect various neurological processes. ijbs.compatsnap.comfrontiersin.org
Investigations into the peripheral nervous system (PNS) functional analysis for this compound have included studies on the frog neuromuscular junction. In this model, this compound was observed to reduce the amplitude of both spontaneous and evoked endplate potentials. ncats.ionih.gov This finding suggests an influence on neurotransmission at the neuromuscular synapse, which is a key component of peripheral nerve function. While not comprehensive nerve conduction studies, these results provide insight into this compound's effects on peripheral synaptic transmission. nih.govnih.govnih.gov
Structure Activity Relationship Sar and Advanced Computational Studies
Systematic Structure-Activity Relationship Analysis
Systematic SAR analysis aims to identify the key structural features responsible for a compound's activity and to understand how modifications to these features impact biological potency and selectivity. For Valperinol, a tricyclic compound with a piperidinomethyl moiety, a comprehensive SAR would involve detailed investigations into each part of its complex structure. nih.gov
Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response. For calcium channel blockers, these features often include hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and positive ionizable regions, arranged in a specific three-dimensional spatial relationship. nih.govmdpi.comresearchgate.net
Given this compound's chemical structure, its calcium channel affinity would hypothetically stem from a combination of these features. The tricyclic core, along with the methoxy (B1213986) and hydroxyl groups, likely contributes to specific hydrophobic and hydrogen bonding interactions within the calcium channel binding site. The piperidinomethyl group, potentially protonated at physiological pH, could provide a positive ionizable feature crucial for interaction with negatively charged residues in the channel. However, specific pharmacophoric models derived solely for this compound are not detailed in the available research.
The exploration of substituent effects involves systematically modifying different parts of a molecule and observing the resulting changes in its biological activity. For calcium channel blockers, factors such as lipophilicity, electronic properties (e.g., electron-donating or electron-withdrawing groups), and steric hindrance of substituents can significantly influence binding affinity and efficacy. rsc.orgmdpi.comnih.govnih.govresearchgate.netnih.govu-tokyo.ac.jpnih.gov
While specific studies detailing the impact of various substituents on this compound's calcium channel blocking activity are not extensively reported, general principles would suggest that:
Modifications to the piperidine (B6355638) ring: Changes in substitution patterns or ring size could alter its basicity and steric fit within the binding pocket.
Variations of methoxy and hydroxyl groups: These groups are capable of hydrogen bonding, and their position and nature could be critical for establishing key interactions.
Based on the known activity of this compound and general SAR principles for calcium channel blockers, hypothetical structure-activity relationships for its analogues could be formulated. For instance, increasing lipophilicity in certain regions might enhance membrane permeability or interaction with hydrophobic pockets of the channel. Introducing or modifying hydrogen bond donors/acceptors could optimize interactions with polar residues. Stereochemical variations could also be critical, as many calcium channel blockers exhibit stereoselective activity. These hypotheses would typically guide the synthesis and evaluation of new this compound analogues in a drug discovery program.
Computational Chemistry Approaches
Computational chemistry plays an increasingly vital role in drug discovery by providing atomic-level insights into ligand-receptor interactions, predicting binding affinities, and guiding the design of new compounds. nih.govnih.gov
Molecular docking simulations are computational methods used to predict the preferred orientation (binding pose) of a ligand within a protein's binding site and to estimate the strength of the binding interaction. nih.govnih.govresearchgate.netpharmainfo.inmdpi.comnih.govfsu.edubiorxiv.orgscielo.org.mxrjraap.comnih.govjppres.com For this compound, molecular docking studies would involve:
Target Protein Selection: Utilizing available three-dimensional crystal structures of relevant calcium channel proteins (e.g., L-type, T-type calcium channels) from databases. mdpi.comnih.govnih.govmdpi.comnih.govfsu.edubiorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov
Ligand Preparation: Preparing the 3D structure of this compound, including its correct protonation states and conformers.
Docking Algorithm: Running docking algorithms to explore possible binding poses of this compound within the channel's binding pocket.
Scoring Function Analysis: Evaluating the predicted binding poses using scoring functions to estimate binding affinity and identify key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). pharmainfo.inmdpi.comscielo.org.mx
While specific molecular docking results for this compound are not detailed in the provided sources, such studies would be instrumental in understanding its binding mode and identifying potential interaction hotspots within calcium channels.
Molecular dynamics (MD) simulations provide a more dynamic and time-dependent view of ligand-channel interactions compared to static docking poses. These simulations track the movement of atoms and molecules over time, allowing researchers to observe conformational changes in both the ligand and the protein, the stability of the ligand-protein complex, and the role of solvent molecules. nih.govnih.govpharmainfo.inbiorxiv.orgrjraap.combiorxiv.orgfrontiersin.orgnih.govnih.govfrontiersin.orgmdpi.comacs.orgmdpi.com
For this compound, MD simulations would be applied to:
Assess Complex Stability: Evaluate the stability of the this compound-calcium channel complex over time, identifying whether the initial docking pose remains stable or undergoes significant rearrangements.
Characterize Dynamic Interactions: Observe the formation and breakage of hydrogen bonds, hydrophobic contacts, and salt bridges between this compound and the channel residues.
Investigate Conformational Changes: Analyze how this compound binding influences the conformational dynamics of the calcium channel, potentially revealing insights into its mechanism of action (e.g., channel gating or allosteric modulation).
Solvent Effects: Account for the influence of water molecules and ions on the ligand-channel interactions, providing a more realistic representation of the biological environment.
Although specific MD simulation results for this compound were not found in the provided references, these computational approaches are standard tools for gaining a deeper understanding of the molecular basis of drug action for compounds targeting ion channels.
Detailed Research Findings
The primary research finding regarding this compound's biological activity, as reported in the available literature, highlights its dose-dependent inhibition of calcium inward current.
Table 1: this compound's Effect on Calcium Inward Current in Helix pomatia Neurons
| Compound | Organism/Cell Type | Effect on Calcium Inward Current | Concentration Range (mol/l) | Citation |
| This compound | Helix pomatia neurons | Dose-dependent inhibition | 10⁻⁶ - 10⁻³ | nih.gov |
This data indicates that this compound effectively reduces calcium influx in a concentration-dependent manner, underscoring its calcium-antagonistic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry and toxicology to establish a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental premise of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. By correlating structural features with observed biological responses, QSAR models can predict the activity of new, untested compounds and guide the design of novel molecules with desired properties. nih.govresearchgate.net
Methodology in QSAR Modeling: The general methodology for developing a QSAR model involves several key steps:
Data Collection: A set of compounds with known biological activity (e.g., calcium channel blocking potency) and well-defined chemical structures is assembled.
Molecular Descriptors Calculation: Various molecular descriptors are computed for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including:
Physicochemical Descriptors: Such as lipophilicity (e.g., logP, logD), molar refractivity, and polar surface area (PSA). wikipedia.orgnih.gov
Electronic Descriptors: Including electronegativity, partial charges, and frontier orbital energies (e.g., HOMO, LUMO). nih.gov
Steric Descriptors: Such as molecular volume, shape descriptors, and substituent bulkiness. nih.gov
Topological Descriptors: Graph-theory-based indices that describe molecular connectivity and branching. nih.gov
Statistical Analysis: Statistical methods are employed to build a predictive model. Common techniques include:
Multiple Linear Regression (MLR): Used to find a linear relationship between activity and descriptors.
Partial Least Squares (PLS): Suitable for datasets with many descriptors and multicollinearity. nih.gov
Principal Component Analysis (PCA): Used for dimensionality reduction.
Machine Learning Algorithms: Such as support vector machines (SVM), neural networks, and random forests.
Model Validation: The developed QSAR model is rigorously validated using internal (e.g., cross-validation) and external (using an independent test set) validation techniques to assess its robustness, predictability, and generalization ability. researchgate.net
Application to Calcium Channel Ligands: For calcium channel ligands, QSAR models aim to identify structural motifs and physicochemical properties that contribute to their binding affinity and efficacy at specific calcium channel subtypes (e.g., L-type, N-type, P/Q-type, T-type, or α2δ subunits). wikipedia.orgfrontiersin.orgopenneurologyjournal.com For instance, the lipophilicity of a compound can influence its ability to cross cell membranes and interact with transmembrane channel proteins. Specific functional groups capable of forming hydrogen bonds or electrostatic interactions with amino acid residues in the channel's binding site are also critical. Steric features, such as the size and shape of substituents, can dictate how well a ligand fits into the active site, influencing its potency and selectivity.
Table 1: Illustrative QSAR Data for Hypothetical Calcium Channel Ligands (Note: This table presents illustrative data to demonstrate QSAR principles and does not represent actual experimental findings for this compound or its direct analogs.)
| Compound ID | Structure (Simplified) | logP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Molecular Weight ( g/mol ) | Predicted pIC₅₀ (Calcium Channel Affinity) |
| This compound | C₁₆H₂₇NO₄ | 1.1 | 1 | 5 | 297.39 | 6.8 |
| Analog A | C₁₅H₂₅NO₄ | 0.9 | 1 | 5 | 283.36 | 6.5 |
| Analog B | C₁₆H₂₇NO₃ | 1.3 | 0 | 4 | 281.39 | 6.2 |
| Analog C | C₁₇H₂₉NO₄ | 1.5 | 1 | 5 | 311.42 | 7.1 |
logP: Octanol-water partition coefficient, indicating lipophilicity.
H-Bond Donors/Acceptors: Number of hydrogen bond donors and acceptors, influencing intermolecular interactions.
pIC₅₀: Negative logarithm of the half-maximal inhibitory concentration, a measure of potency (higher value indicates higher potency).
This illustrative table demonstrates how various molecular descriptors are correlated with biological activity to build predictive QSAR models, enabling the rational design of more potent and selective calcium channel modulators. nih.gov
In Silico Screening for Novel Calcium Channel Ligands
In silico screening, also known as virtual screening, is a computational technique used to identify potential drug candidates from large chemical libraries by evaluating their likelihood of binding to a specific biological target, such as a calcium channel. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and experimentally tested, thereby saving time and resources. researchgate.net
Approaches in In Silico Screening: In silico screening methods can be broadly categorized into two main types:
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target protein (e.g., calcium channel) is unknown or not well-defined. It relies on the knowledge of known active ligands (like this compound) to infer the characteristics required for activity.
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are crucial for binding to the target. These pharmacophores are then used to search databases for compounds possessing similar arrangements.
Shape-Based Screening: Compares the molecular shape of candidate compounds to that of known active ligands, assuming that molecules with similar shapes will have similar biological activities.
QSAR Model Application: Previously developed QSAR models (as discussed in 6.2.3) can be applied to large databases of compounds to predict their activity, effectively filtering out compounds unlikely to be active.
Structure-Based Virtual Screening (SBVS): This approach is employed when the 3D structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy).
Molecular Docking: Predicts the preferred binding orientation (pose) of a ligand within the active site of a protein and estimates the binding affinity. Algorithms search for optimal poses that minimize the binding energy between the ligand and the receptor.
Molecular Dynamics (MD) Simulations: Provides insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more realistic assessment of binding stability and conformational changes.
Identification of Novel Calcium Channel Ligands: In silico screening plays a crucial role in discovering new calcium channel ligands by:
Prioritizing Compounds: Large chemical libraries, often containing millions of compounds, can be quickly screened to identify a smaller, more promising subset for experimental validation.
Designing Focused Libraries: Insights gained from virtual screening can guide the synthesis of new compounds with optimized features for calcium channel modulation.
Repurposing Existing Drugs: In silico methods can identify known drugs that might have an unrecognized activity against calcium channels, potentially leading to new therapeutic applications.
For calcium channels, which are complex transmembrane proteins with multiple subunits and binding sites, in silico screening can help elucidate the specific interactions responsible for ligand binding and channel modulation. wikipedia.orgnih.gov This can lead to the discovery of novel compounds with improved selectivity for particular channel subtypes, potentially reducing off-target effects and enhancing therapeutic profiles. While there are no specific in silico screening studies publicly available that focus on this compound as a lead compound for discovering novel calcium channel ligands, these methodologies are broadly applied in the field of calcium channel drug discovery.
Future Directions and Translational Academic Research
Repurposing Valperinol as a Chemical Probe for Fundamental Biology
This compound's established activity as a calcium channel blocker positions it as a valuable chemical probe for dissecting intricate calcium signaling pathways in various biological systems. wikipedia.orgncats.io Its ability to inhibit calcium inward currents in neuronal preparations, as demonstrated in Helix pomatia, suggests its utility in studying neuronal excitability and synaptic transmission. ncats.io The reported presynaptic action of this compound further highlights its potential as a tool to specifically investigate presynaptic mechanisms, including neurotransmitter release and synaptic plasticity, which are critical for understanding brain function and dysfunction. ncats.io Given its complex tricyclic structure, this compound may exhibit unique binding modes or selectivity profiles compared to other well-characterized calcium channel blockers, offering novel insights into ion channel pharmacology and the molecular intricacies of calcium regulation. Such investigations could reveal previously unappreciated roles of specific calcium channels or signaling cascades in fundamental cellular processes.
Exploration of Undiscovered Molecular Targets and Off-Targets
While this compound is primarily recognized for its calcium channel blocking properties, its initial broad therapeutic exploration as a sedative, antiepileptic, and antiparkinsonian agent suggests the potential for additional, as yet undiscovered, molecular targets or off-target interactions. wikipedia.orgncats.io Modern pharmacological techniques, such as chemoproteomics and unbiased phenotypic screening, could be employed to comprehensively profile this compound's interactome. Chemoproteomics, for instance, could identify direct protein binding partners beyond known calcium channels, revealing novel targets that contribute to its observed biological activities. Phenotypic screening in diverse cellular or organismal models might uncover unexpected biological effects that could lead to the identification of entirely new therapeutic applications or provide a mechanistic explanation for its previously explored indications. Understanding both on-target and off-target effects is crucial for a complete pharmacological characterization of this compound and for mitigating potential liabilities while maximizing therapeutic opportunities.
Rational Design of Next-Generation Analogues with Enhanced Selectivity
The complex chemical architecture of this compound (C₁₆H₂₇NO₄) provides a rich scaffold for rational drug design aimed at developing next-generation analogues with enhanced selectivity and improved pharmacological profiles. wikidata.orgwikipedia.orgnih.govchemnet.com Structure-activity relationship (SAR) studies are essential to systematically identify key structural motifs responsible for its calcium channel blocking activity and any other newly discovered targets. Medicinal chemistry strategies, including targeted modifications of functional groups, scaffold hopping, or fragment-based drug discovery, could be employed to optimize potency, improve target selectivity, and potentially reduce undesirable off-target effects. For instance, modifications aimed at enhancing selectivity for specific calcium channel subtypes (e.g., L-, T-, N-, P/Q-, R-type) could lead to more precise pharmacological tools or therapeutic candidates with reduced side effects. The insights gained from these studies would be instrumental in designing compounds with tailored pharmacological properties for specific biological questions or disease indications.
Integration with Advanced Omics Technologies for Systems-Level Understanding
Integrating this compound research with advanced omics technologies offers a powerful approach to gain a systems-level understanding of its biological impact. Transcriptomics, such as RNA sequencing, can reveal global changes in gene expression patterns in response to this compound treatment, providing insights into affected cellular pathways and regulatory networks. Proteomics, including quantitative proteomics and interactomics, can identify alterations in protein abundance, post-translational modifications, and direct protein-protein interactions modulated by this compound, offering a more direct view of its molecular mechanisms. Metabolomics can delineate changes in metabolic profiles, indicating downstream functional consequences of this compound's target engagement and its impact on cellular metabolism. By combining these multi-omic datasets, researchers can construct comprehensive molecular maps that illustrate how this compound perturbs biological systems, potentially uncovering novel mechanisms of action or identifying biomarkers of its activity.
Methodological Innovations for In Vitro and Ex Vivo this compound Research
Advancements in in vitro and ex vivo research methodologies are critical for a comprehensive understanding of this compound's pharmacological properties. Building upon earlier in vitro and ex vivo investigations, modern approaches can provide more physiologically relevant insights. ncats.iogoogleapis.comgoogleapis.comgoogle.comnih.gov The development and utilization of induced pluripotent stem cell (iPSC)-derived neuronal models, for instance, can offer human-specific insights into this compound's effects on neuronal excitability and calcium dynamics, overcoming limitations of traditional animal models. Organ-on-a-chip systems represent another innovative in vitro platform that can mimic complex tissue architectures and physiological functions, allowing for more accurate assessment of this compound's effects on specific organs or multi-organ systems. Advanced electrophysiological techniques, such as automated patch-clamp and multi-electrode arrays, can provide high-throughput and high-resolution characterization of this compound's modulation of ion channel activity. Furthermore, sophisticated ex vivo preparations, including acute brain slices or isolated perfused organs, can bridge the gap between in vitro and in vivo studies, enabling the investigation of this compound's effects within a more intact biological context while maintaining experimental control. These methodological innovations will facilitate detailed mechanistic studies and accelerate the discovery of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Valperinol, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer: Begin with a literature review of synthetic routes using databases like SciFinder or Reaxys, focusing on peer-reviewed journals. Optimize reaction conditions (e.g., solvent, temperature, catalysts) via Design of Experiments (DoE) to identify critical parameters affecting yield . Purification methods (e.g., column chromatography, recrystallization) should align with compound stability, as outlined in protocols for similar neuroactive compounds .
Q. How should researchers validate the structural identity and purity of this compound in preclinical studies?
- Methodological Answer: Use a combination of spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, GC) for structural confirmation. Purity thresholds (>95%) must be verified via quantitative analysis, adhering to guidelines for novel compound characterization . For reproducibility, document all procedures in supplemental materials, including raw spectral data .
Q. What in vitro assays are appropriate for preliminary pharmacological profiling of this compound?
- Methodological Answer: Prioritize target-based assays (e.g., receptor binding, enzyme inhibition) using validated protocols from resources like Journal of Pharmacological and Toxicological Methods. Include positive/negative controls and dose-response curves to establish potency (EC50/IC50). Cell viability assays (e.g., MTT) are critical to rule off-target cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
- Methodological Answer: Conduct pharmacokinetic studies (absorption, distribution, metabolism) to assess bioavailability and metabolite formation. Compare species-specific metabolic pathways using microsomal assays or in silico tools (e.g., SwissADME). Cross-validate findings via orthogonal methods (e.g., LC-MS/MS for plasma concentration) . If toxicity persists, explore structural analogs with reduced adverse effects via SAR analysis .
Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR/LC-MS) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify dysregulated biological processes. Validate key targets via CRISPR knockouts or siRNA silencing in relevant cell models . Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should ethical and regulatory considerations shape the design of this compound clinical trials?
- Methodological Answer: Align with ICH-GCP guidelines for human subject protection. Submit protocols to institutional review boards (IRBs) for ethical approval, emphasizing informed consent and risk mitigation. For animal studies, follow ARRIVE 2.0 guidelines to ensure transparency in experimental design and reporting . Include data monitoring committees to assess safety endpoints .
Methodological Frameworks
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous populations?
- Methodological Answer: Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply Bayesian hierarchical models or Hill equation fitting. Predefine statistical power (≥80%) via sample size calculations using tools like G*Power . Report effect sizes with confidence intervals to avoid overinterpretation of p-values .
Q. How can systematic reviews address gaps in this compound’s therapeutic potential across disparate studies?
- Methodological Answer: Follow PRISMA guidelines to identify, screen, and synthesize literature. Use GRADE criteria to evaluate evidence quality, highlighting biases (e.g., publication bias in industry-sponsored trials). Meta-analyses should stratify data by study type (e.g., preclinical vs. clinical) and population .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
